molecular formula C13H9IN2O2S B1384767 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 877060-44-1

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1384767
M. Wt: 384.19 g/mol
InChI Key: CTECUBPRUJQMIJ-UHFFFAOYSA-N
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Description

The compound “2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is a complex organic molecule that contains an iodine atom, a phenylsulfonyl group, and a pyrrolo[3,2-c]pyridine core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Additionally, Sonogashira reactions have been used to convert 2,6-Di (4-iodopyrazol-1-yl)pyridine to 2,6-di (4- {alkyn-1-yl}pyrazol-1-yl)pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine and its derivatives have significant applications in chemical synthesis. They are used in palladium-catalyzed decarboxylative Suzuki and Heck couplings, enabling the synthesis of various aryl and alkenyl derivatives (Suresh et al., 2013). Additionally, methods for synthesizing acetyl and iodo derivatives of related compounds have been described, demonstrating the flexibility of this chemical structure in synthesis processes (Nikam & Kappe, 2017).

Antimicrobial Applications

Novel cyclization techniques using polyphosphate ester (PPE) have been developed to synthesize compounds related to 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. These compounds exhibit antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Biological Evaluation in Drug Development

Derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine have been designed and evaluated for their biological activity, particularly as c-Met inhibitors. This research is crucial in the development of novel compounds for therapeutic applications (Liu et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been studied, providing insights into their molecular geometry and potential applications in designing new materials or pharmaceuticals (Selig et al., 2009).

Antibacterial Activity

2-(Phenylsulfonyl)amino pyridine, a compound related to 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, has shown potential as an antibacterial agent. This highlights the scope of these compounds in medicinal chemistry and drug discovery (Ijeomah & Tseeka, 2021).

Methodological Advancements

The research into 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine derivatives has led to the development of new synthetic methods and protocols, contributing to the advancement of organic synthesis techniques (Janosik et al., 2006).

Green Chemistry Approaches

Studies have also focused on the green metric evaluation of related compounds, emphasizing the importance of environmentally friendly synthesis processes in modern chemistry (Gilbile et al., 2017).

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-13-8-10-9-15-7-6-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTECUBPRUJQMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650592
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

CAS RN

877060-44-1
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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